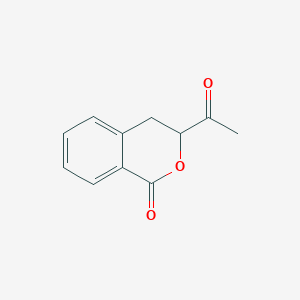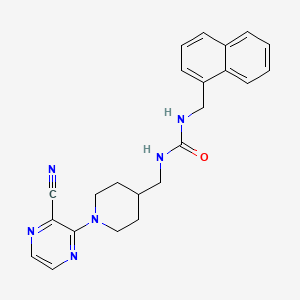![molecular formula C10H12N2O B2392192 2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine CAS No. 2201318-17-2](/img/structure/B2392192.png)
2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine, also known as CPMEP, is a chemical compound that belongs to the pyrazine family. CPMEP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and food science.
Wissenschaftliche Forschungsanwendungen
Genotoxicity and Metabolic Activation Studies
Research on similar pyrazine derivatives, such as 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, a 5-HT2C agonist, has focused on understanding their genotoxicity potential. These studies have revealed a metabolism and dose-dependent increase in reverse mutations, pointing to the potential bioactivation of these compounds to reactive intermediates that can bind to DNA. Such findings are crucial for evaluating the safety and therapeutic applications of these compounds (Kalgutkar et al., 2007).
Role in Insect and Plant Biology
Pyrazines, including methoxypyrazines, have been identified as significant components in the biology of various insects and plants. For example, they serve as warning odour components in the Monarch butterfly and certain moths, suggesting a role in their defense mechanisms against predators (Rothschild et al., 1984). Additionally, their presence in grapes, musts, and wines, particularly in varieties like Cabernet Sauvignon and Sauvignon Blanc, has been studied extensively for their impact on aroma and flavor (Sidhu et al., 2015).
DNA Binding and Antimicrobial Properties
Pyrazine derivatives have also been explored for their ability to bind to DNA and their antimicrobial properties. Studies on compounds like chlorohydrazinopyrazine have shown high affinity to DNA and demonstrated potential for clinical use due to their lack of toxicity toward human cells (Mech-Warda et al., 2022). Similarly, novel pyrazole, isoxazole, and other pyrazine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, indicating a broad spectrum of biological activities (Kendre et al., 2015).
Chemical and Photophysical Properties
The synthesis and analysis of pyrazine-based chromophores have been conducted to understand their photophysical properties. This research is vital for applications in materials science and photonics, as these compounds exhibit properties like emission solvatochromism and intramolecular charge transfer (Hoffert et al., 2017).
Eigenschaften
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-4-9(3-1)8-13-10-7-11-5-6-12-10/h1-2,5-7,9H,3-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWFPFBPYKLELY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(2-chlorobenzoyl)-3-[4-fluoro-3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2392109.png)



![3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392115.png)



![2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2392122.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2392127.png)


![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide](/img/structure/B2392131.png)
